molecular formula C20H22N4O7S2 B2634520 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 361159-71-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2634520
CAS RN: 361159-71-9
M. Wt: 494.54
InChI Key: BOJIWCIDXKLMES-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” has a molecular formula of C20H22N4O7S2, an average mass of 494.541 Da, and a monoisotopic mass of 494.092987 Da . This compound is versatile and holds potential for diverse scientific research applications due to its unique chemical structure and properties.


Molecular Structure Analysis

The molecule contains a total of 58 bonds, including 33 non-H bonds, 19 multiple bonds, 10 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 secondary amide (aromatic) and 2 ethers (aliphatic) .

Scientific Research Applications

High-Energy Lithium Metal Batteries

This compound is used in the development of high-energy and high-safety lithium metal batteries . A linear functionalized solvent, bis(2-methoxyethyl) carbonate (BMC), is conceived by intramolecularly hybridizing ethers and carbonates . The integration of the electron-donating ether group with the electron-withdrawing carbonate group can rationalize the charge distribution, imparting BMC with notable oxidative/reductive stability and relatively weak solvation ability . This results in high-voltage tolerance and impressive Li plating/stripping Coulombic efficiency .

Antibacterial Activity

This compound has been used in the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria . Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies, along with pharmacokinetic properties ADMET (absorption, distribution, metabolic, excretion, and toxicity), molecular properties, and TOPKAT analysis, were predicted through in silico methods . These studies revealed that among all the compounds, compound (7a) has shown significant biological activity with a good LibDock score .

Drug Development

This compound has attracted significant interest due to its potential applications in various fields of research and industry. It is a sulfonamide derivative compound that could be used in the development of new drugs.

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S2/c1-30-11-9-23(10-12-31-2)33(28,29)16-6-3-14(4-7-16)19(25)22-20-21-17-8-5-15(24(26)27)13-18(17)32-20/h3-8,13H,9-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJIWCIDXKLMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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